2-((5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups. The pyrrolidine ring is a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The 1,3,4-oxadiazole group is a heterocyclic compound containing three carbon atoms, two nitrogen atoms, and one oxygen atom. The thioether group contains a sulfur atom bonded to two carbon atoms .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of 1,3,4-oxadiazole derivatives, including compounds similar to the requested chemical, often involves reactions that yield compounds with significant dihedral angles between rings, indicating a distinct three-dimensional structure conducive to various biological activities (Xu et al., 2005). Such studies provide insight into the molecular configuration and potential interaction sites for biological targets.
Antimicrobial Activities
- Research has demonstrated the antimicrobial efficacy of 1,3,4-oxadiazole derivatives. For instance, compounds synthesized from 1,3,4-oxadiazole nuclei have shown significant antimicrobial activity, suggesting their potential as therapeutic agents in combating microbial infections (Salimon et al., 2011), (Fuloria et al., 2009).
Antioxidant Activity
- Derivatives containing 1,3,4-oxadiazole rings have been evaluated for their antioxidant properties. Certain compounds have displayed potent antioxidant activity, surpassing that of known antioxidants like ascorbic acid, indicating their potential in oxidative stress-related therapeutic applications (Tumosienė et al., 2019).
Anticancer Potential
- Novel derivatives involving the 1,3,4-oxadiazole moiety have been explored for their anticancer activities. Some compounds have shown promising results in cytotoxicity assays against cancer cell lines, highlighting their potential as anticancer agents (Abu‐Hashem et al., 2017), (Zhang et al., 2005).
Novel Synthetic Approaches
- Studies have also focused on novel synthetic approaches for the creation of 1,3,4-oxadiazole derivatives, aiming at enhancing their biological activity or facilitating their synthesis. For example, innovative methods have been developed for synthesizing aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives, demonstrating the versatility of the 1,3,4-oxadiazole scaffold in medicinal chemistry (Tahtaci & Aydin, 2019).
Future Directions
Properties
IUPAC Name |
2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c15-11-5-3-4-10(8-11)13-16-17-14(20-13)21-9-12(19)18-6-1-2-7-18/h3-5,8H,1-2,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJDGMSBVIZSBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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